Tanshinol B

説明

Tanshinol B is a bioactive component that can be isolated from the roots of Salvia miltiorrhiza Bunge . It is known for its various pharmacological activities .

Synthesis Analysis

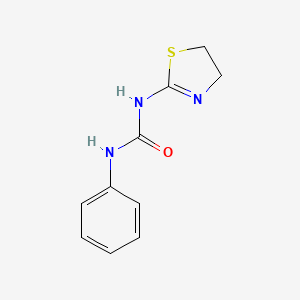

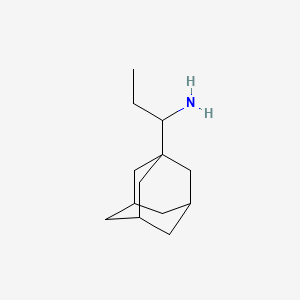

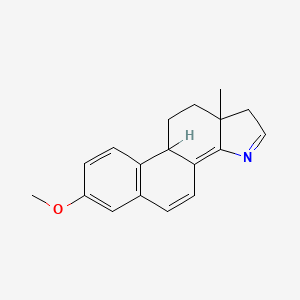

A concise and efficient approach was established for the total synthesis of Tanshinol B. This critical intermediate was derived from (±)-tanshinol B, which was synthesized in 50% overall yield over 3 steps using an ultrasound-promoted cycloaddition as a key step .Molecular Structure Analysis

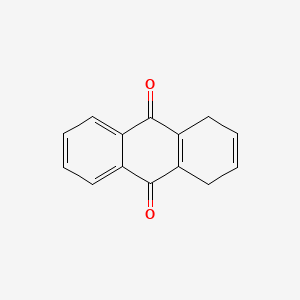

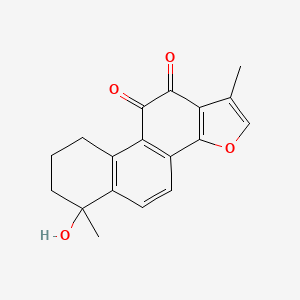

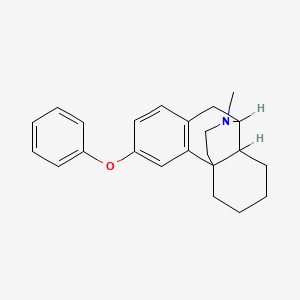

Tanshinol B is composed of four rings, including naphthalene or tetrahydronaphthalene rings A and B, an ortho- or para-quinone or lactone ring C, and a furan or dihydrofuran ring D .Chemical Reactions Analysis

Tanshinol B was synthesized using an ultrasound-promoted cycloaddition as a key step . This process is more step-economic, thus greatly improving the synthetic efficiency .Physical And Chemical Properties Analysis

The physical and chemical properties of Tanshinol B include its molecular formula (C18H16O4), molecular weight (296.32 g/mol), and its structure . More detailed properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用

Synthesis and Chemical Biology

Tanshinol B has been a subject of interest in the field of synthetic chemistry due to its potential as a precursor for various bioactive compounds. A study has established a concise approach for the total synthesis of Tanshinol B and its derivatives, which are significant for their EZH2 inhibitory activity . This activity is crucial as EZH2 is implicated in gene silencing and cancer progression, making Tanshinol B an important compound for developing new therapeutic agents.

Oncology: Breast Cancer Research

In oncological research, Tanshinol B has shown promise in the treatment of breast cancer. It has been found to reverse the effects of TGF-β1, which promotes lung metastasis of breast cancer and inhibits the secretion of cytotoxic mediators from NK cells . High doses of Tanshinol B also significantly improved the survival rate of tumor-bearing mice, indicating its potential as an anti-cancer agent.

Cardiovascular Health

Compounds related to Przewaquinone C, derived from Salvia miltiorrhiza Bunge, have been traditionally used in Chinese medicine for treating cardiovascular diseases. Research into these compounds, including Tanshinol B, continues to explore their therapeutic potential for cardiovascular health, particularly in vascular relaxation and protection against ischemic events .

Neuroprotection

Tanshinol B and its analogs have been investigated for their neuroprotective effects. Studies suggest that these compounds can have a protective effect in models of brain ischemia-reperfusion, which is a condition where blood supply returns to the brain after a period of ischemia or lack of oxygen . This application is particularly relevant for stroke prevention and recovery.

作用機序

Target of Action

Tanshinol B, also known as Przewaquinone C, is a bioactive compound isolated from the roots of Salvia miltiorrhiza . It has been found to interact with several key proteins such as AKT1, IL-6, and EGFR . These proteins play crucial roles in various biological processes, including immune regulation, cancer progression, and lipid metabolism .

Mode of Action

Tanshinol B exerts its effects through multiple mechanisms. It has been reported to induce apoptosis in Colo 205 cells through both mitochondrial-mediated intrinsic cell-death pathways and p21-mediated G0/G1 cell cycle arrest . Furthermore, it has been found to regulate key proteins such as AKT1, IL-6, and EGFR , which are involved in various biological processes.

Biochemical Pathways

The biochemical pathways affected by Tanshinol B are diverse. It has been found to be involved in pathways such as immune regulation, cancer and lipid metabolism, lipid and atherosclerosis, chemical carcinogenesis-receptor activation pathways, and IL-17 signaling pathway . These pathways are crucial for various physiological processes and disease states.

Pharmacokinetics

The pharmacokinetics of Tanshinol B have been studied in rat plasma after oral administration . The population pharmacokinetic models of Tanshinol B were best described by a one-compartment model with linear elimination and first-order absorption . These properties impact the bioavailability of Tanshinol B, influencing its therapeutic effects.

Result of Action

Tanshinol B has been found to have various molecular and cellular effects. It has been shown to downregulate the contents of interleukin 6, tumor necrosis factor alpha, and prostaglandin E2 in both saliva and blood, decrease the infiltration of inflammatory cells, and restore the destruction of alveolar bone . These effects highlight the therapeutic value of Tanshinol B in conditions such as periodontitis .

特性

IUPAC Name |

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKHBLVECIWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914288 | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tanshinol B | |

CAS RN |

96839-29-1 | |

| Record name | Przewaquinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

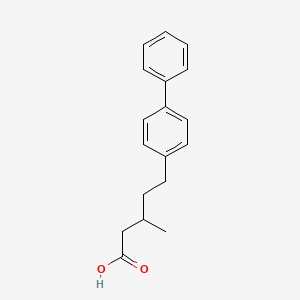

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester](/img/structure/B1194422.png)

![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)